Cas no 1061682-68-5 (4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate)
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate Chemical and Physical Properties
Names and Identifiers
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- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
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- Inchi: 1S/C9H16F2N2.C2HF3O2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;3-2(4,5)1(6)7/h8,12H,1-7H2;(H,6,7)
- InChI Key: OTUHAGHMFURAOD-UHFFFAOYSA-N
- SMILES: FC1(CCN(C1)C1CCNCC1)F.FC(C(=O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 262
- Topological Polar Surface Area: 52.6
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109008893-5g |
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate |
1061682-68-5 | 95% | 5g |
$1640.16 | 2023-09-04 | |
| Alichem | A109008893-10g |
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate |
1061682-68-5 | 95% | 10g |
$2387.88 | 2023-09-04 | |
| Alichem | A109008893-25g |
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate |
1061682-68-5 | 95% | 25g |
$4545.28 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756090-1g |
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate |
1061682-68-5 | 98% | 1g |
¥6215.00 | 2024-08-09 |
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
Comprehensive Overview of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate (CAS No. 1061682-68-5)
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate (CAS No. 1061682-68-5) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. The compound features a piperidine core substituted with a 3,3-difluoropyrrolidine moiety, further stabilized by a trifluoroacetate counterion. This combination of functional groups makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) disorders and metabolic diseases.
In recent years, the demand for fluorinated compounds like 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential applications in drug discovery, where fluorination is a key strategy to improve pharmacokinetic properties. The compound's CAS No. 1061682-68-5 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge medicinal chemistry.
One of the most discussed topics in the context of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is its role in the development of G protein-coupled receptor (GPCR) modulators. GPCRs are a major target class in drug discovery, and fluorinated piperidine derivatives are often employed to fine-tune receptor binding affinity and selectivity. This compound's difluoropyrrolidine moiety is particularly noteworthy, as it can influence conformational flexibility and hydrogen bonding interactions, critical factors in ligand-receptor binding.
Another area of interest is the compound's utility in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The piperidine scaffold in 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate can serve as a linker or a functional group in PROTAC design, enabling the recruitment of E3 ubiquitin ligases to degrade disease-causing proteins. This application aligns with the growing trend of exploring small molecule degraders in oncology and neurodegenerative diseases.
From a synthetic chemistry perspective, the preparation of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate involves multi-step organic transformations, including N-alkylation and fluorination reactions. The compound's trifluoroacetate salt form enhances its solubility in polar solvents, facilitating its use in downstream applications. Researchers often highlight the importance of optimizing reaction conditions to achieve high yields and purity, as impurities can significantly impact biological activity.
Environmental and regulatory considerations are also pivotal when working with fluorinated compounds. While 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is not classified as hazardous, its handling and disposal must adhere to green chemistry principles. The pharmaceutical industry is increasingly focused on sustainable synthesis methods, and this compound's role in atom-efficient reactions is a topic of ongoing research.
In summary, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate (CAS No. 1061682-68-5) is a versatile and highly functionalized compound with broad applications in drug discovery and development. Its unique structural features, combined with the growing interest in fluorinated building blocks and targeted protein degradation, make it a subject of continuous exploration in both academic and industrial settings. As research advances, this compound is likely to play an even more prominent role in addressing unmet medical needs.
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